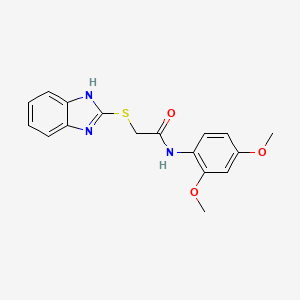

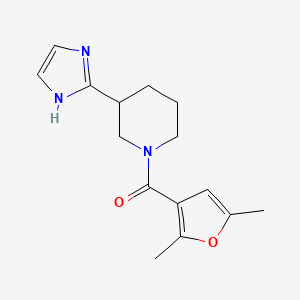

2-(1H-benzimidazol-2-ylthio)-N-(2,4-dimethoxyphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1H-benzimidazol-2-ylthio)-N-(2,4-dimethoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BZML and has been synthesized through various methods, including the use of microwave irradiation and conventional heating.

科学的研究の応用

Amplifying Phleomycin's Effect

Research on derivatives of benzimidazole, including compounds structurally related to 2-(1H-benzimidazol-2-ylthio)-N-(2,4-dimethoxyphenyl)acetamide, has shown their potential in amplifying the effect of phleomycin against Escherichia coli. These compounds, through various modifications such as 2-alkylthio derivatives, have been synthesized and tested for their in vitro activities, highlighting their role in enhancing phleomycin's antibacterial efficacy (Brown et al., 1978).

Antioxidant Properties in Oil

Benzimidazole derivatives have been explored for their antioxidant properties, particularly in the context of base oil stabilization. Studies involving compounds similar to this compound have indicated significant inhibition efficiency against oxidation, demonstrating their potential as effective antioxidants for improving the stability and performance of base oils (Basta et al., 2017).

Antitumor Activity

The synthesis of benzimidazole derivatives bearing different heterocyclic rings has provided valuable insights into their antitumor activity. By incorporating various heterocyclic systems into the benzimidazole structure, researchers have developed compounds with considerable anticancer activity against multiple cancer cell lines. This approach underscores the therapeutic potential of benzimidazole derivatives, including those structurally akin to this compound, in oncology (Yurttaş et al., 2015).

Corrosion Inhibition

Benzimidazole derivatives have also been identified as potent corrosion inhibitors, particularly for carbon steel in acidic environments. Through electrochemical and weight loss measurements, compounds related to this compound have demonstrated high inhibition efficiency, offering a promising approach for protecting metals against corrosion (Rouifi et al., 2020).

Hepatitis C Virus Inhibition

In the quest for new treatments against viral infections, some benzimidazole derivatives have shown activity against the hepatitis C virus (HCV). By incorporating triazole moieties and other structural elements, these compounds have exhibited significant antiviral activity, highlighting the potential of benzimidazole-based molecules, including those structurally related to this compound, in antiviral therapy (Youssif et al., 2016).

特性

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-22-11-7-8-14(15(9-11)23-2)18-16(21)10-24-17-19-12-5-3-4-6-13(12)20-17/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAEZWCVKNNHMDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5575433.png)

![4-hydroxy-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5575455.png)

![N-[2-(2-chloro-6-fluorophenyl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5575462.png)

![N-[4-(dimethylamino)phenyl]-4-biphenylcarboxamide](/img/structure/B5575467.png)

![3-({methyl[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5575487.png)

![(4aS*,7aR*)-1-(3,4-difluorobenzoyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5575509.png)

![N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-furamide](/img/structure/B5575541.png)

![1-(3,4-dimethylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5575555.png)